molecular formula C17H21ClN6O2 B611418 Tomivosertib hydrochloride CAS No. 1849590-02-8

Tomivosertib hydrochloride

Katalognummer B611418
CAS-Nummer: 1849590-02-8
Molekulargewicht: 376.845
InChI-Schlüssel: WBGPPUUXCGKTSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tomivosertib, also known as eFT508 is a MNK1/2 inhibitor. Tomivosertib binds to and inhibits the activity of MNK1 and 2. This prevents MNK1/2-mediated signaling, and inhibits the phosphorylation of certain regulatory proteins, including eukaryotic translation initiation factor 4E (eIF4E), that regulate the translation of messenger RNAs (mRNAs) involved in tumor cell proliferation, angiogenesis, survival and immune signaling.

Wissenschaftliche Forschungsanwendungen

Acute Myeloid Leukemia (AML) Treatment

Tomivosertib hydrochloride has shown potential in treating acute myeloid leukemia (AML). It effectively blocks eIF4E phosphorylation in AML cells, correlating with the suppression of cellular viability and leukemic progenitor colony formation. Notably, when combined with Venetoclax, Tomivosertib demonstrates synergistic anti-leukemic responses in AML cell lines (Suárez et al., 2021).

Enhancing CAR T Cell Activity

Research indicates that Tomivosertib can significantly increase T cell memory populations in both primary murine and human T cells. It has been shown to bias T cell differentiation towards a TCM population without adversely affecting T cell proliferation, interferon-γ production, or cytotoxic function. This property makes it a promising candidate for enhancing CAR T cell activity, particularly in treatments targeting hematopoietic malignancies like leukemia and non-Hodgkin’s lymphoma (Goel et al., 2019).

Glioblastoma Treatment

In glioblastoma, Tomivosertib has been found to inhibit growth and induce apoptosis in various glioblastoma cell lines. It disrupts endothelial cell capillary network formation and survival in glioblastoma. The drug acts by suppressing MNK-dependent eIF4E phosphorylation and activation, making it a potentially effective addition to glioblastoma treatment strategies, particularly in overcoming chemo-resistance (Zhang, Zhao, & Xu, 2023).

Gastric Cancer Chemotherapy Sensitization

Tomivosertib has been shown to sensitize gastric cancer to chemotherapy. It preferentially sensitizes these cancers to chemotherapy by suppressing MNK-eIF4E-β-catenin, exhibiting higher efficacy than other MNK inhibitors. This finding provides a preclinical basis for initiating clinical trials using Tomivosertib in combination with chemotherapy for gastric cancer (Yang et al., 2022).

Colorectal Cancer Treatment

A study on Tomivosertib in combination with avelumab, a checkpoint inhibitor antibody, for treating colorectal cancer showed promising results. The combination was found to have an acceptable safety profile with signs of activity, suggesting the potential of Tomivosertib in treating microsatellite stable colorectal cancer (Hubbard et al., 2019).

Eigenschaften

CAS-Nummer

1849590-02-8

Produktname

Tomivosertib hydrochloride

Molekularformel

C17H21ClN6O2

Molekulargewicht

376.845

IUPAC-Name

6'-((6-aminopyrimidin-4-yl)amino)-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione hydrochloride

InChI

InChI=1S/C17H20N6O2.ClH/c1-10-7-11(21-13-8-12(18)19-9-20-13)16(25)23-14(10)15(24)22-17(23)5-3-2-4-6-17;/h7-9H,2-6H2,1H3,(H,22,24)(H3,18,19,20,21);1H

InChI-Schlüssel

WBGPPUUXCGKTSC-UHFFFAOYSA-N

SMILES

O=C(C1=C(C)C=C(NC2=NC=NC(N)=C2)C(N13)=O)NC43CCCCC4.[H]Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Tomivosertib HCl;  hydrochloride;  Tomivosertib HCl;  eFT508;  eFT-508;  eFT 508;  eFT508 hydrochloride

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tomivosertib hydrochloride
Reactant of Route 2
Tomivosertib hydrochloride
Reactant of Route 3
Tomivosertib hydrochloride
Reactant of Route 4
Tomivosertib hydrochloride
Reactant of Route 5
Tomivosertib hydrochloride
Reactant of Route 6
Reactant of Route 6
Tomivosertib hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.